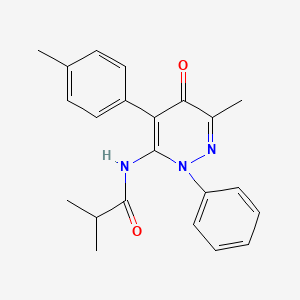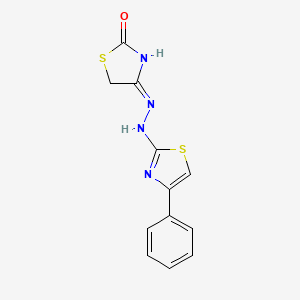![molecular formula C8H7ClO3 B14870461 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound with the molecular formula C8H7ClO3 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-one or 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: Formation of 8-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol or 8-thio-2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
科学研究应用
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for treating diseases.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Lacks the chlorine atom at the 8th position, resulting in different reactivity and biological properties.
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Contains an amino group instead of a hydroxyl group at the 6th position, leading to distinct chemical and biological activities.
(S)-6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol:
Uniqueness
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer specific reactivity and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H7ClO3 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
5-chloro-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
InChI 键 |
IHIHDQUGQBTVOE-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=C(C=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


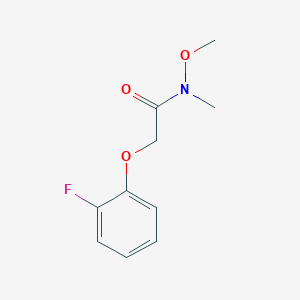

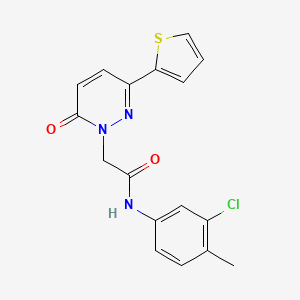
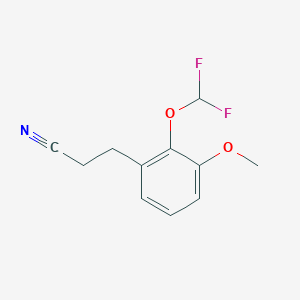
![Ethyl 4-cyano-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B14870418.png)
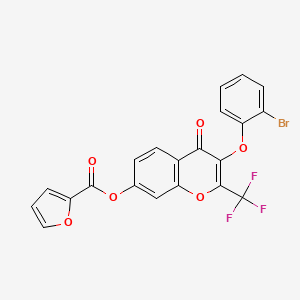
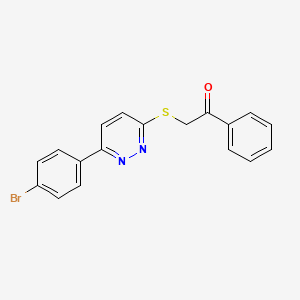
![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
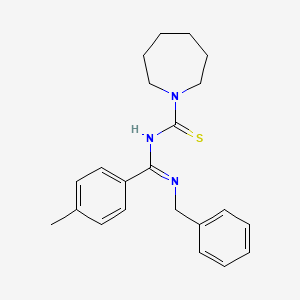
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
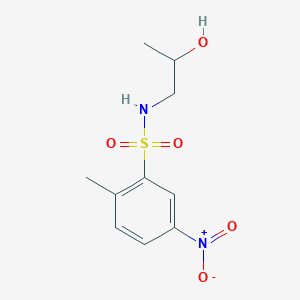
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
